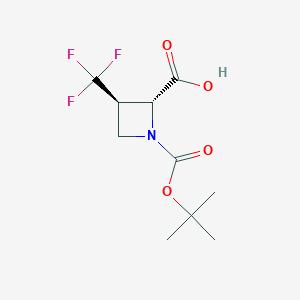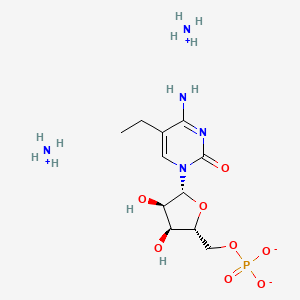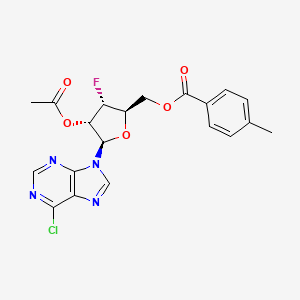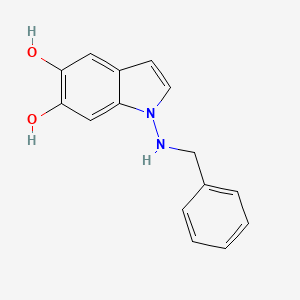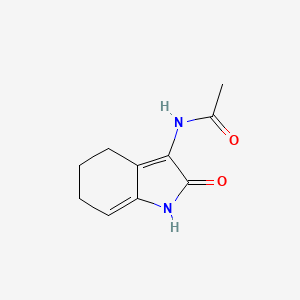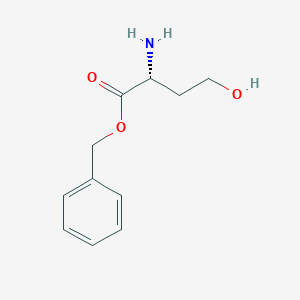
N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide is a chemical compound that belongs to the class of purine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in antiviral therapies. It is structurally related to guanine, a nucleobase found in DNA and RNA, which plays a crucial role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide involves several stepsThe final step involves the coupling of the protected guanine derivative with benzoyl chloride to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline production and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles such as amines or thiols replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Industry: Utilized in the development of pharmaceuticals and diagnostic reagents.
Mécanisme D'action
The mechanism of action of N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide involves its incorporation into viral DNA, where it acts as a chain terminator. This prevents the replication of viral DNA, thereby inhibiting the proliferation of the virus. The compound targets viral DNA polymerase, an enzyme crucial for viral replication .
Comparaison Avec Des Composés Similaires
N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide is similar to other purine derivatives such as:
Acyclovir: Another antiviral compound with a similar mechanism of action.
Ganciclovir: Used to treat cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Uniqueness
What sets this compound apart is its specific structural modifications, which may confer unique pharmacokinetic properties and potentially enhanced efficacy against certain viral strains .
Propriétés
Numéro CAS |
72710-11-3 |
|---|---|
Formule moléculaire |
C15H15N5O3 |
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
N-[9-(2-hydroxyethoxymethyl)purin-6-yl]benzamide |
InChI |
InChI=1S/C15H15N5O3/c21-6-7-23-10-20-9-18-12-13(16-8-17-14(12)20)19-15(22)11-4-2-1-3-5-11/h1-5,8-9,21H,6-7,10H2,(H,16,17,19,22) |
Clé InChI |
JSAHQYNVINTKPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)COCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


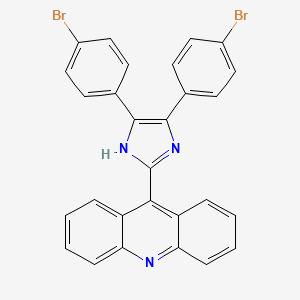

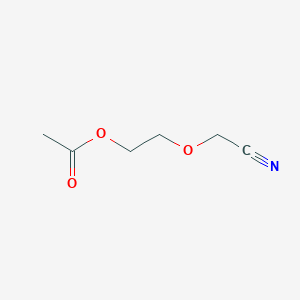
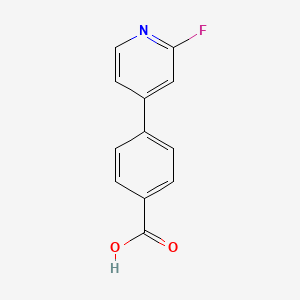

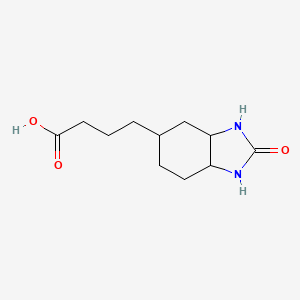
![(1S,3S,5R,6S)-8-Methyl-3-((3-methylbutanoyl)oxy)-8-azabicyclo[3.2.1]octan-6-yl 4-aminobenzoate sulfate](/img/structure/B12934133.png)
